

4-(4-Chlorophenylcarbamoyl)phenylboronic acid

CAS 874288-02-5 characterization

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Compound of Interest

Compound Name: 4-(4-Chlorophenylcarbamoyl)phenylboronic acid

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An In-Depth Technical Guide to **4-(4-Chlorophenylcarbamoyl)phenylboronic acid** (CAS 874288-02-5): Characterization and Application

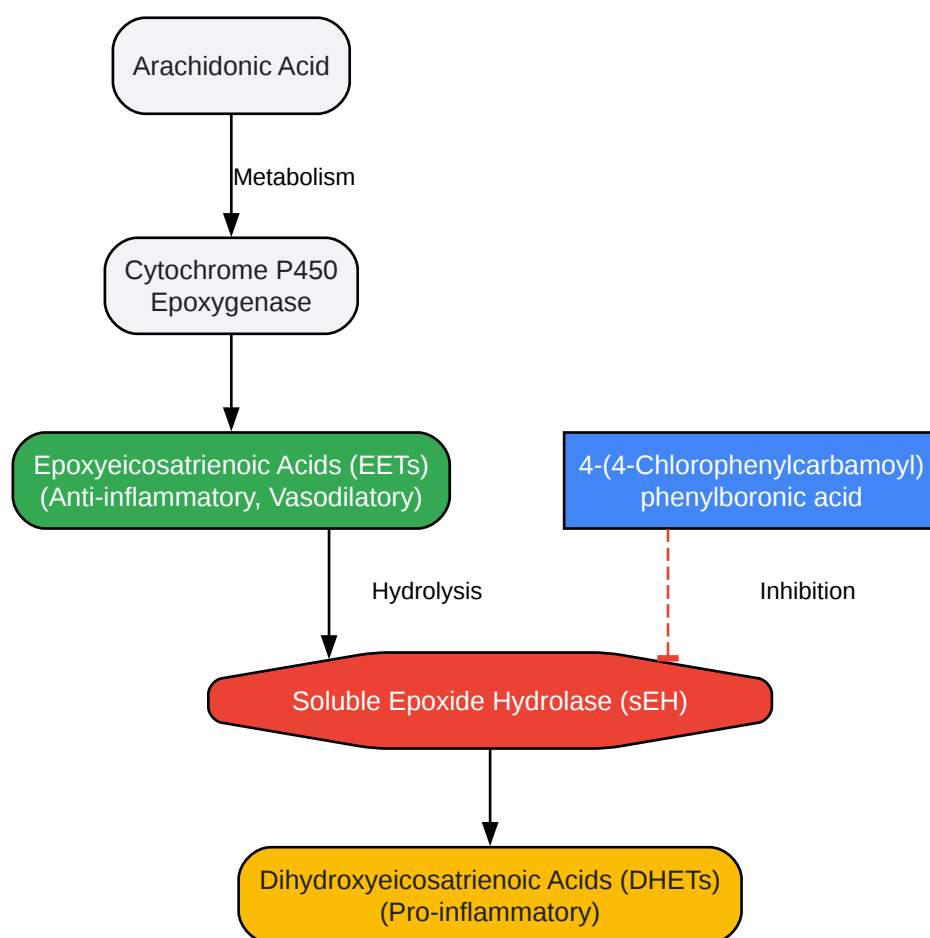
Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(4-Chlorophenylcarbamoyl)phenylboronic acid**, a molecule of significant interest in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth protocols, the scientific rationale behind methodological choices, and a discussion of its therapeutic context.

Introduction: The Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition

4-(4-Chlorophenylcarbamoyl)phenylboronic acid, CAS 874288-02-5, belongs to a class of compounds being investigated for their potent biological activity. Its structure, featuring a boronic acid moiety and a substituted amide linkage, makes it a prime candidate for targeted inhibition of enzymes. A primary target of interest for molecules with this scaffold is soluble epoxide hydrolase (sEH).

The enzyme sEH plays a critical role in the metabolism of lipid signaling molecules.[1] Specifically, it hydrolyzes biologically active epoxy fatty acids (EFAs), such as the anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), into their less active corresponding diols (dihydroxyeicosatrienoic acids or DHETs).[2][3] By inhibiting sEH, the endogenous levels of beneficial EETs are increased, offering a promising therapeutic strategy for a range of pathologies including hypertension, inflammation, pain, and cardiovascular diseases like cardiac hypertrophy.[3][4][5][6] Therefore, the characterization and validation of potent sEH inhibitors like **4-(4-Chlorophenylcarbamoyl)phenylboronic acid** are of paramount importance.



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Caption: The Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Physicochemical and Structural Properties

The identity and purity of a drug candidate are foundational to any research. The key properties of **4-(4-Chlorophenylcarbamoyl)phenylboronic acid** are summarized below.

Property	Value	Reference
CAS Number	874288-02-5	[7] [8]
Molecular Formula	C ₁₃ H ₁₁ BClNO ₃	[7]
Molecular Weight	275.50 g/mol	[7]
IUPAC Name	[4-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid	[9]
Synonyms	B-[4-[[4-Chlorophenyl)amino]carbonyl]phenyl]boronic acid	[7]

The molecule's structure combines three key functional domains:

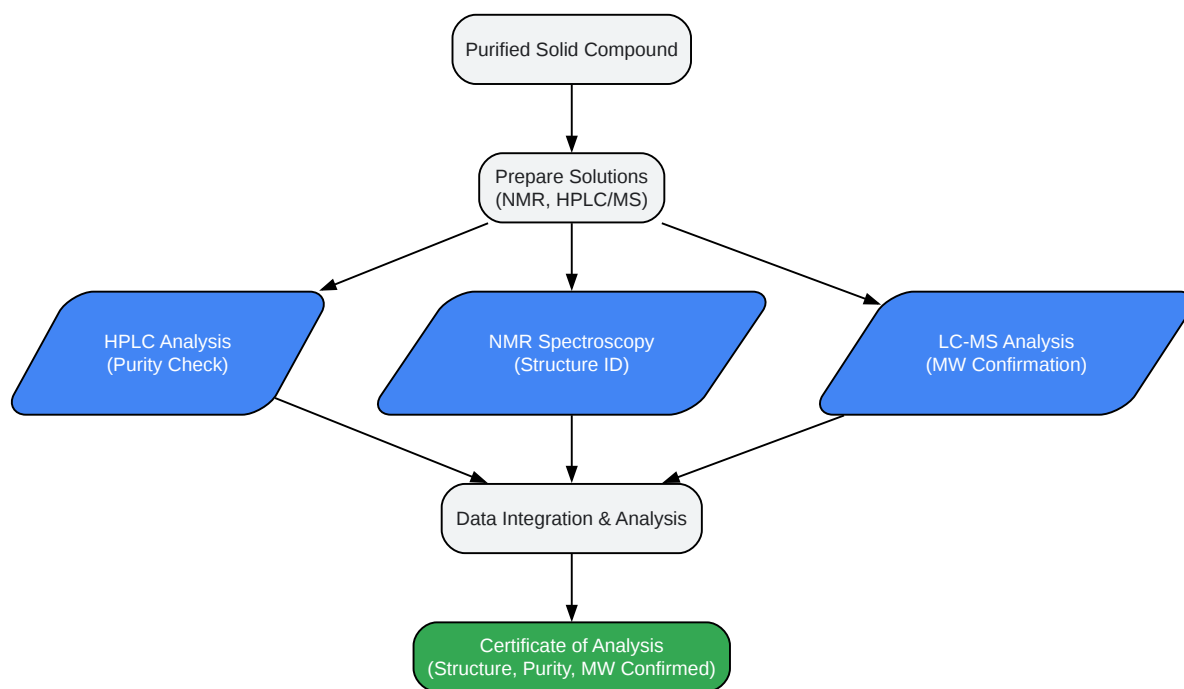
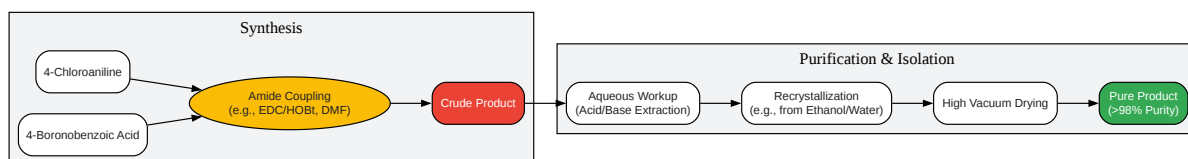
- **Phenylboronic Acid:** This group is crucial for interacting with the active sites of target enzymes, often forming reversible covalent bonds with serine residues.[\[10\]](#) It is a versatile functional group widely used in drug design and for Suzuki-Miyaura cross-coupling reactions.[\[11\]](#)
- **Amide Linker:** Provides structural rigidity and specific hydrogen bonding opportunities (donor and acceptor sites), which are critical for molecular recognition and binding affinity.
- **4-Chlorophenyl Group:** This terminal hydrophobic group contributes to the overall binding affinity, likely by interacting with hydrophobic pockets within the target's active site.

Synthesis and Purification Workflow

A reliable synthetic route and a rigorous purification protocol are essential for obtaining high-purity material, which is a prerequisite for accurate biological and analytical assessment.

Proposed Synthetic Pathway: Amide Coupling

A logical and efficient synthesis involves the coupling of 4-boronobenzoic acid with 4-chloroaniline using a standard peptide coupling agent.



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